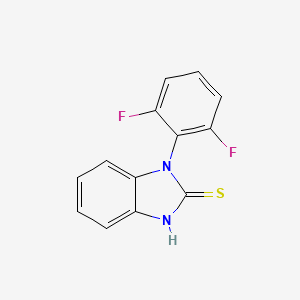

1-(2,6-difluorophenyl)-1H-1,3-benzodiazole-2-thiol

Descripción

Propiedades

IUPAC Name |

3-(2,6-difluorophenyl)-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N2S/c14-8-4-3-5-9(15)12(8)17-11-7-2-1-6-10(11)16-13(17)18/h1-7H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCXJJDRMMHZMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)N2C3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-difluorophenyl)-1H-1,3-benzodiazole-2-thiol typically involves the following steps:

Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carbonyl compound, such as formic acid or its derivatives.

Introduction of the 2,6-Difluorophenyl Group: The 2,6-difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a 2,6-difluorobenzene derivative with the benzodiazole intermediate.

Thiol Group Addition: The thiol group is introduced through a thiolation reaction, typically using thiourea or similar reagents under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,6-Difluorophenyl)-1H-1,3-benzodiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert the benzodiazole ring to its corresponding dihydro derivative.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation Products: Disulfides, sulfonic acids.

Reduction Products: Dihydrobenzodiazole derivatives.

Substitution Products: Various substituted benzodiazole derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Benzodiazole derivatives have shown promising antimicrobial properties. Research indicates that compounds similar to 1-(2,6-difluorophenyl)-1H-1,3-benzodiazole-2-thiol exhibit significant activity against various bacteria and fungi. For instance, studies have demonstrated that derivatives containing thiol groups can enhance antibacterial potency against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | Activity |

|---|---|---|

| 1-(2,6-difluorophenyl)-1H-1,3-benzodiazole-2-thiol | S. aureus, E. coli | Moderate to High |

Antiviral Properties

The antiviral potential of benzodiazole derivatives has also been explored. Compounds in this class have been synthesized as inhibitors against various viruses including HIV and HCV. For example, certain benzimidazole derivatives have been reported to inhibit HIV reverse transcriptase with notable efficacy . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can significantly enhance antiviral activity.

| Target Virus | Compound | IC50 (µM) |

|---|---|---|

| HIV | 1-(2,6-difluorophenyl)-1H-1,3-benzodiazole-2-thiol | 5.28 - 31.86 |

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of benzodiazole compounds. In several studies, derivatives have shown significant inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways . For instance, compounds derived from benzodiazoles were found to exhibit IC50 values lower than standard anti-inflammatory drugs like diclofenac.

| Compound | COX Inhibition (IC50) | Standard Drug Comparison |

|---|---|---|

| 1-(2,6-difluorophenyl)-1H-1,3-benzodiazole-2-thiol | 0.0370 nM (COX-2) | Diclofenac: 45 nM |

Material Science Applications

Beyond biological applications, benzodiazole derivatives are also utilized in material science. Their unique electronic properties make them suitable for applications in organic electronics and photonic devices. These compounds can act as semiconductors or luminescent materials in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Synthesis and Case Studies

The synthesis of 1-(2,6-difluorophenyl)-1H-1,3-benzodiazole-2-thiol typically involves multi-step reactions starting from readily available precursors. A notable method includes the condensation of appropriate benzimidazole derivatives with thiol-containing reagents under controlled conditions to yield the desired product.

Case Study: Synthesis and Characterization

In a recent study published in a peer-reviewed journal, researchers synthesized a series of thiol-containing benzodiazoles and evaluated their biological activities. The study reported on the synthesis of 1-(2,6-difluorophenyl)-1H-1,3-benzodiazole-2-thiol using a modified synthetic route that improved yield and purity compared to traditional methods . Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound.

Mecanismo De Acción

The mechanism of action of 1-(2,6-difluorophenyl)-1H-1,3-benzodiazole-2-thiol depends on its specific application:

Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

Fluorescent Probing: The benzodiazole ring can interact with specific biomolecules, resulting in fluorescence changes that can be detected and measured.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues

Key Observations :

- Heterocyclic Core: The benzodiazole-thiol core distinguishes the target compound from triazole (e.g., Rufinamide) or benzothiazole derivatives (e.g., ).

- Fluorophenyl Substitution : The 2,6-difluorophenyl group is shared with Rufinamide and Compound 6k. This substitution pattern improves pharmacokinetic properties by reducing oxidative metabolism . In contrast, 2,4-difluorophenyl derivatives (e.g., Fosravuconazole) exhibit different electronic effects due to altered fluorine positioning .

Key Observations :

- Synthesis : The target compound likely shares synthetic steps with benzimidazole derivatives (e.g., Na₂S₂O₅-mediated cyclization ), whereas triazole derivatives (e.g., Rufinamide) require azide-alkyne click chemistry .

- Melting Points : Fluorinated compounds generally exhibit higher melting points due to increased crystallinity. Compound 6k (71–73°C) and Rufinamide (238°C) reflect this trend .

Antifungal Activity :

- Target Compound : While direct data are unavailable, benzodiazole-thiol derivatives are hypothesized to inhibit fungal cytochrome P450 enzymes, similar to azoles .

- Fosravuconazole : A triazole derivative with 2,4-difluorophenyl substitution shows broad-spectrum antifungal activity but faces resistance issues in Candida albicans due to efflux pumps .

- Benzothiazole-Pyrazole Hybrid () : Exhibits antifungal activity via π–π stacking interactions with fungal proteins, a mechanism distinct from azoles .

Actividad Biológica

1-(2,6-difluorophenyl)-1H-1,3-benzodiazole-2-thiol is a compound belonging to the benzodiazole family, which has garnered attention for its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(2,6-difluorophenyl)-1H-1,3-benzodiazole-2-thiol is C9H6F2N2S. The compound features a benzodiazole core with a thiol group and a difluorophenyl substituent. Its structure can be represented as follows:

Physical Properties

- Molecular Weight : Approximately 216.22 g/mol

- Appearance : Typically appears as a white to light yellow crystalline solid.

- Solubility : Low solubility in water; more soluble in organic solvents like DMSO (dimethyl sulfoxide) and DMF (N,N-dimethylformamide).

The biological activity of 1-(2,6-difluorophenyl)-1H-1,3-benzodiazole-2-thiol has been investigated through various studies. Its mechanisms include:

- Antioxidant Activity : Exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Anticancer Efficacy

A notable study evaluated the compound's effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |

| A549 | 15.3 | Inhibition of cell migration and invasion |

These findings suggest that the compound may serve as a potential lead for developing anticancer agents.

Case Studies

-

Study on MCF-7 Cells :

- Researchers treated MCF-7 cells with varying concentrations of the compound.

- Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

-

In Vivo Studies :

- Animal models treated with the compound demonstrated reduced tumor growth compared to controls.

- Histological analysis revealed increased apoptotic cells in tumor tissues.

Comparative Analysis with Related Compounds

To understand the unique biological activity of 1-(2,6-difluorophenyl)-1H-1,3-benzodiazole-2-thiol, it is essential to compare it with structurally similar compounds.

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(2,5-difluorophenyl)-1H-1,3-benzodiazol-5-amine | Benzodiazole core with difluorophenyl group | Moderate anticancer activity |

| 1-(2-fluorophenyl)-1H-1,3-benzodiazole-2-thiol | Benzodiazole core with single fluorine | Lower antioxidant activity compared to target compound |

This comparison highlights the enhanced biological activities attributed to the difluorophenyl substitution pattern in the target compound.

Q & A

Basic: What are the optimal synthetic routes for 1-(2,6-difluorophenyl)-1H-1,3-benzodiazole-2-thiol, and how can purity be validated?

Methodological Answer:

The synthesis of benzothiazole derivatives typically involves cyclization reactions. For example, Vilsmeier-Haack reagent (DMF/POCl₃) is used to form heterocyclic cores under controlled conditions (60–65°C, 2.5 hours) . Post-reaction neutralization with NaHCO₃ followed by column chromatography ensures purity. For thiol-containing analogs, thiourea intermediates or Lawesson’s reagent may be employed to introduce the thiol group. Purity validation requires HPLC (>95% purity) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm functional groups and absence of byproducts .

Advanced: How can structural discrepancies in benzothiazole derivatives be resolved using crystallographic data?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving structural ambiguities. For instance, dihedral angles between aromatic rings (e.g., 6.51–34.02° for pyrazole and benzothiazole systems) and non-classical interactions (π–π stacking, C–H···π) stabilize crystal packing . Discrepancies in bond lengths or angles between computational and experimental data (e.g., Allen et al. (1987) bond-length norms) should be addressed via refinement software (e.g., SHELXL) and validated against databases like the Cambridge Structural Database .

Basic: Which spectroscopic and computational methods are essential for characterizing electronic properties of fluorinated benzothiazoles?

Methodological Answer:

- Spectroscopy: ¹⁹F NMR identifies fluorine environments (chemical shifts ~-110 to -160 ppm for aromatic fluorines). IR confirms C–F stretches (1100–1250 cm⁻¹) and thiol S–H bonds (2550–2600 cm⁻¹) .

- Computational: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Substituent effects (e.g., fluorine’s electron-withdrawing nature) are modeled using Gaussian09 with B3LYP/6-31G(d) basis sets .

Advanced: How do substituent positions (e.g., fluorine, thiol) influence biological activity in benzothiazole derivatives?

Methodological Answer:

Fluorine at the 2,6-positions enhances metabolic stability and π-stacking with biological targets. Thiol groups act as hydrogen bond donors or metal chelators. To assess activity:

In vitro assays: Use kinase inhibition protocols (e.g., ATP-binding site competition assays).

Structure-Activity Relationship (SAR): Synthesize analogs with varied substituents (e.g., 4-methoxy vs. 6-fluoro) and compare IC₅₀ values.

Molecular docking: AutoDock Vina models interactions with target proteins (e.g., HIV-1 protease) to rationalize activity differences .

Advanced: How should researchers design experiments to analyze conflicting bioactivity data in structurally similar compounds?

Methodological Answer:

Conflicting data often arise from assay variability or substituent positional effects. Mitigation strategies:

Standardized protocols: Replicate assays under identical conditions (e.g., pH, temperature, cell lines).

Meta-analysis: Compare datasets using tools like RevMan for statistical heterogeneity.

Crystallographic alignment: Overlay active conformations (e.g., PyMOL) to identify steric/electronic clashes caused by substituents (e.g., 2,6-difluoro vs. 4-fluoro) .

Basic: What purification techniques are most effective for benzothiazole-thiol derivatives?

Methodological Answer:

- Liquid-liquid extraction: Separate polar byproducts using ethyl acetate/water.

- Column chromatography: Use silica gel with gradient elution (hexane:ethyl acetate 8:2 to 6:4).

- Recrystallization: Optimize solvent pairs (e.g., DCM/hexane) for high-purity crystals .

Advanced: How can researchers validate non-covalent interactions (e.g., π–π, C–H···π) in crystal structures?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.